molecular formula C18H17N3O B7514671 Azetidin-1-yl-(2-methyl-1-phenylbenzimidazol-5-yl)methanone

Azetidin-1-yl-(2-methyl-1-phenylbenzimidazol-5-yl)methanone

Cat. No. B7514671
M. Wt: 291.3 g/mol
InChI Key: SVBARFOQFDEYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl-(2-methyl-1-phenylbenzimidazol-5-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the azetidine family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of Azetidin-1-yl-(2-methyl-1-phenylbenzimidazol-5-yl)methanone is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes or proteins in cells, leading to cell death. Additionally, Azetidin-1-yl-(2-methyl-1-phenylbenzimidazol-5-yl)methanone may also disrupt the cell membrane, leading to cell lysis.
Biochemical and Physiological Effects
Azetidin-1-yl-(2-methyl-1-phenylbenzimidazol-5-yl)methanone has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, fungi, and bacteria. Additionally, Azetidin-1-yl-(2-methyl-1-phenylbenzimidazol-5-yl)methanone has been shown to exhibit anti-inflammatory and antioxidant activities. However, the exact biochemical and physiological effects of this compound are still under investigation.

Advantages and Limitations for Lab Experiments

Azetidin-1-yl-(2-methyl-1-phenylbenzimidazol-5-yl)methanone has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, Azetidin-1-yl-(2-methyl-1-phenylbenzimidazol-5-yl)methanone has been shown to exhibit potent biological activities, making it a promising candidate for drug development. However, there are also some limitations to using this compound in lab experiments. For example, the exact mechanism of action of Azetidin-1-yl-(2-methyl-1-phenylbenzimidazol-5-yl)methanone is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Azetidin-1-yl-(2-methyl-1-phenylbenzimidazol-5-yl)methanone. One direction is to investigate the structure-activity relationship of this compound to identify more potent analogs. Additionally, further studies are needed to elucidate the mechanism of action of Azetidin-1-yl-(2-methyl-1-phenylbenzimidazol-5-yl)methanone and to determine its potential as a therapeutic agent. Finally, Azetidin-1-yl-(2-methyl-1-phenylbenzimidazol-5-yl)methanone can be further studied for its potential applications in material science and catalysis.

Synthesis Methods

The synthesis of Azetidin-1-yl-(2-methyl-1-phenylbenzimidazol-5-yl)methanone involves the reaction of 2-methyl-1-phenylbenzimidazole-5-carboxylic acid with azetidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

Azetidin-1-yl-(2-methyl-1-phenylbenzimidazol-5-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, Azetidin-1-yl-(2-methyl-1-phenylbenzimidazol-5-yl)methanone has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been studied for its potential applications in organic synthesis reactions.

properties

IUPAC Name

azetidin-1-yl-(2-methyl-1-phenylbenzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-19-16-12-14(18(22)20-10-5-11-20)8-9-17(16)21(13)15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBARFOQFDEYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)C(=O)N4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-1-yl-(2-methyl-1-phenylbenzimidazol-5-yl)methanone

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